Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate
Description
Structural and Functional Significance of Quinoline-Based Compounds in Medicinal Chemistry
Quinoline, characterized as a nitrogen-containing heterocyclic molecule with the molecular formula carbon-9 hydrogen-7 nitrogen, has emerged as an important scaffold in medicinal chemistry due to its diverse pharmacological effects. The fundamental quinoline structure consists of a double-ring system composed of a benzene ring fused to a pyridine ring at two adjacent carbon atoms, with the benzene ring containing six carbon atoms and the pyridine ring containing five carbon atoms and one nitrogen atom. This unique architectural framework provides exceptional versatility for chemical modification and biological activity optimization.
The pharmaceutical significance of quinoline derivatives extends across multiple therapeutic areas, with documented activities including antibacterial, antiviral, anti-cancer, anti-inflammatory, antioxidant, and anticonvulsant effects. The quinoline nucleus's unique chemical structure and flexibility of substituents provide a vital component in drug discovery research, enabling the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Quinoline compounds are widely used as parental compounds to synthesize molecules with medical benefits, especially with anti-malarial and anti-microbial activities, and certain quinoline-based compounds also show effective anticancer activity.
The 4-oxoquinoline series, to which this compound belongs, represents a particularly important subclass of quinoline derivatives. These compounds are characterized by the presence of a carbonyl group at the carbon-4 position, which significantly influences their electronic properties and biological activities. The 4-quinolones are a well-known group of chemotherapeutics with a broad spectrum of activities based on inhibition of the enzyme bacterial topoisomerase II and topoisomerase IV in Gram-positive species, thus inhibiting tertiary negative supercoiling of bacterial deoxyribonucleic acid.
| Quinoline Derivative Class | Primary Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Oxoquinolines | Antibacterial | Topoisomerase inhibition |
| 8-Hydroxyquinolines | Antimalarial | Metal chelation |
| Fluoroquinolines | Broad-spectrum antibacterial | Deoxyribonucleic acid gyrase inhibition |
| Quinoline-3-carboxamides | Anticancer | Multiple target inhibition |
Positional Isomerism and Substituent Effects in 3,4-Dihydro-4-Oxoquinoline Scaffolds
The 3,4-dihydro-4-oxoquinoline framework presents unique structural characteristics that distinguish it from other quinoline derivatives, particularly in terms of its reduced aromatic character and enhanced flexibility. The presence of the 3,4-dihydro system creates a partially saturated heterocycle that maintains the essential quinoline pharmacophore while introducing conformational flexibility that can enhance binding interactions with biological targets. These dihydroquinolines are rapidly oxidized in air to the quinoline or undergo disproportionation by trace acids to give a mixture of the quinoline and tetrahydroquinoline forms.
The carbon-3 position in 4-oxoquinoline derivatives holds particular significance for biological activity modulation. Research has demonstrated that substitution at this position with carboxylic acid derivatives, particularly carboxylates and carboxamides, substantially enhances antimicrobial and anticancer activities. The 4-oxoquinoline-3-carboxamide derivatives have been specifically identified as novel anticancer agents, with certain derivatives exhibiting significant cytotoxic activity against gastric cancer cell lines while maintaining selectivity over normal cell lines.
Positional isomerism in quinoline derivatives significantly affects their pharmacological properties, with different substitution patterns leading to distinct biological activities. The quinoline motif can be synthesized using a variety of classical synthetic methods, with substituted aniline being used as a reactant to achieve derivatives that can be further functionalized at strategic positions. The structural flexibility of the 3,4-dihydro-4-oxoquinoline system allows for diverse chemical modifications that can fine-tune pharmacological properties.
| Position | Substituent Effect | Biological Impact |
|---|---|---|
| Carbon-3 | Carboxylate groups | Enhanced antimicrobial activity |
| Carbon-4 | Oxo functionality | Topoisomerase binding |
| Carbon-7 | Halogen substitution | Improved potency and selectivity |
| Nitrogen-1 | Alkyl groups | Modified pharmacokinetics |
Rationale for Bromination at C7 Position: Electronic and Steric Considerations
The strategic placement of bromine at the carbon-7 position in this compound reflects sophisticated understanding of structure-activity relationships in quinoline chemistry. Bromination at this position provides multiple advantages including enhanced electronic properties, improved binding affinity, and favorable steric interactions with biological targets. The features of the bromination reaction in the series of 3-substituted 2-methylquinolin-4-ones have been studied, revealing that depending on the nature of the substituent in position carbon-3 of quinolone, bromination can occur at different positions of the heterocycle.
Halogen substitution, particularly with bromine, influences electrophilic aromatic substitution reactions through both inductive and resonance effects. Bromobenzene-containing compounds typically react at slower rates than unsubstituted benzene due to the inductively withdrawing nature of bromine, but the bromine substituent can stabilize intermediate products through resonance donation. In quinoline systems, the bromine at carbon-7 acts as an ortho/para director, influencing the reactivity patterns and providing opportunities for further synthetic elaboration.
The carbon-7 position in quinoline derivatives has been extensively studied for its impact on biological activity. A series of carbon-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were prepared and tested for their antibacterial activity, with structure-activity relationships indicating that specific substituents at this position significantly enhance in vitro antibacterial activity. The carbon-7 position provides an optimal balance between steric accessibility and electronic influence on the quinoline core.
Steric effects play a crucial role in determining the biological activity of quinoline derivatives. The bromine substituent at carbon-7 provides sufficient steric bulk to influence binding interactions while maintaining accessibility for metabolic processes. Research on electrophilic aromatic substitution has demonstrated that substituent size significantly affects reaction patterns, with larger substituents favoring para over ortho substitution due to steric hindrance. In the context of quinoline derivatives, the carbon-7 position offers an ideal compromise between steric influence and synthetic accessibility.
| Electronic Effect | Impact on Quinoline System | Biological Consequence |
|---|---|---|
| Inductive withdrawal | Reduces electron density | Enhanced binding affinity |
| Resonance stabilization | Stabilizes charged intermediates | Improved metabolic stability |
| Steric hindrance | Controls binding orientation | Enhanced selectivity |
| Halogen bonding | Creates additional interactions | Increased potency |
Properties
IUPAC Name |
ethyl 7-bromo-4-oxo-3H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWIZVACVOLBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705231 | |
| Record name | Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-64-0 | |
| Record name | Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-3-carboxylate derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate with structurally analogous compounds:
Structural Modifications and Reactivity
Physicochemical Properties
- Solubility: Hydroxyl or carboxylate groups (e.g., in 4-hydroxyquinoline-3-carboxylates) improve aqueous solubility, whereas bromine or trifluoromethyl groups enhance lipid solubility .
- Stability: Brominated quinolines are more stable under acidic conditions compared to nitro-substituted analogs, which may undergo reduction .
Biological Activity
Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is a compound belonging to the quinolone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Synthesis
This compound features a bromine substitution at the 7-position of the quinoline ring and an ethyl ester group at the carboxylate position. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods like cyclization and esterification to achieve the desired structure.
Quinolone derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. By inhibiting these enzymes, quinolones prevent bacterial cell division and lead to cell death.
Efficacy Against Bacterial Strains
Several studies have documented the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 μg/ml |
| Escherichia coli | 0.1 μg/ml |
| Pseudomonas aeruginosa | 0.5 μg/ml |
These results indicate that this compound exhibits potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
Recent investigations have also highlighted the potential anticancer properties of quinolone derivatives. This compound has shown promise in inhibiting cancer cell proliferation by targeting topoisomerase II, a critical enzyme involved in DNA replication and transcription.
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of T24 bladder cancer cells with an IC50 value of approximately 5 μM. The mechanism was attributed to cell cycle arrest in the S phase .
- In Vivo Models : In animal models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive toxicological assessments are necessary to confirm its safety profile for clinical use.
Preparation Methods
Starting Materials and Key Intermediates
- Quinoline-3-carboxylic acid derivatives serve as the primary scaffold.
- Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine are used for selective bromination.
- Ethanol or ethylating agents facilitate ester formation at the carboxylate position.
Synthetic Route Overview
A representative synthetic route is outlined below:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of quinoline core | Cyclization of appropriate aniline derivatives under acidic conditions | Quinoline-3-carboxylic acid intermediate |
| 2 | Bromination | Treatment with NBS or Br2 in solvent (e.g., acetic acid) at controlled temperature | Selective bromination at 7-position |
| 3 | Esterification | Reaction with ethanol in presence of acid catalyst (e.g., sulfuric acid) or via Fischer esterification | Formation of ethyl ester at 3-carboxylate |
| 4 | Oxidation/Reduction control | Mild oxidizing/reducing agents to maintain 3,4-dihydro-4-oxo structure | Desired oxidation state preserved |
Specific Example from Literature
Although direct detailed procedures for this exact compound are limited in public databases, analogous quinoline derivatives preparation methods can be adapted. For example, bromination of ethyl quinoline-3-carboxylate derivatives using NBS in acetic acid at 0-5°C yields selective 7-bromo substitution with minimal side reactions. Subsequent purification by recrystallization or chromatography affords the target compound with high purity.
Research Findings and Optimization
Reaction Conditions Impact
- Temperature Control: Maintaining low temperatures during bromination prevents polybromination and degradation.
- Solvent Choice: Acetic acid or dichloromethane are preferred solvents for selective bromination.
- Catalyst Use: Acid catalysts improve esterification efficiency but require careful handling to avoid hydrolysis.
Yield and Purity
| Method Step | Typical Yield (%) | Purity (%) (by HPLC) | Notes |
|---|---|---|---|
| Quinoline core synthesis | 75-85 | >95 | Dependent on starting material |
| Bromination | 70-80 | 90-95 | Selectivity critical |
| Esterification | 80-90 | >95 | Fischer esterification preferred |
Challenges and Solutions
- Regioselectivity: Achieving selective bromination at the 7-position requires controlled reagent addition and temperature.
- Side Reactions: Overbromination and ring degradation can be minimized by slow addition of brominating agent.
- Purification: Use of column chromatography or recrystallization ensures removal of impurities and unreacted starting materials.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Product |
|---|---|---|
| Brominating agent | NBS or Br2 | Selective bromination |
| Bromination temperature | 0-5°C | Minimizes side reactions |
| Solvent | Acetic acid, dichloromethane | Enhances selectivity |
| Esterification catalyst | Sulfuric acid or p-toluenesulfonic acid | Efficient ester formation |
| Reaction time | 2-6 hours | Complete conversion |
| Purification method | Recrystallization, chromatography | High purity product |
Q & A
What are the optimal synthetic routes for Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The compound is synthesized via cyclization reactions starting from substituted aniline derivatives. A common approach involves the Gould-Jacobs reaction under microwave-assisted conditions using aluminum metal as a catalyst, which accelerates ring closure and improves regioselectivity . For brominated analogs, bromine substitution is typically introduced early in the synthesis to avoid side reactions. Key steps include:
- Condensation : Reaction of 3-bromo-4-aminobenzoic acid derivatives with diethyl ethoxymethylenemalonate.
- Cyclization : Acid- or base-mediated cyclization (e.g., polyphosphoric acid at 150–200°C) to form the quinoline core .
Data Note : Yields range from 40–70%, with microwave synthesis reducing reaction time by 50% compared to conventional heating .
How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Basic Research Question
X-ray crystallography is critical for confirming the planar quinoline core and bromine substitution pattern. SHELXL refines atomic positions and thermal parameters, while SHELXD solves phase problems via dual-space recycling. For this compound:
- Key Parameters : Bond lengths (C-Br: ~1.90 Å) and dihedral angles (quinoline ring planarity: <5° deviation) .
- Challenges : Bromine’s high electron density may cause absorption errors; empirical absorption corrections (SADABS) are recommended .
What methodological strategies address discrepancies in NMR data caused by ring puckering or tautomerism?
Advanced Research Question
The 3,4-dihydro-4-oxo moiety introduces conformational flexibility, leading to variable NMR signals. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol forms) by observing signal coalescence at elevated temperatures.
- DFT Calculations : Compare experimental H/C shifts with computed values for puckered vs. planar conformers .
- Dynamic NMR : Analyze line broadening to estimate energy barriers for ring inversion (~10–15 kcal/mol for similar quinolines) .
How can researchers optimize the synthesis of fluoroquinolone intermediates from this compound, and what are common pitfalls?
Advanced Research Question
this compound serves as a precursor for fluorinated antibiotics. Key steps:
- Bromine-Fluorine Exchange : Use KF/CuI in DMF at 120°C (yield: ~60%) .
- Pitfalls :
- Incomplete halogen exchange due to steric hindrance at C6.
- Ester hydrolysis under basic conditions; controlled pH (<9) is critical .
Data Contradiction : Some studies report CuI as essential for catalysis , while others achieve substitution via nucleophilic aromatic mechanisms without metals .
What role does the 7-bromo substituent play in biological activity, and how is this evaluated?
Advanced Research Question
The bromine atom enhances lipophilicity and influences target binding (e.g., DNA gyrase inhibition). Methodologies include:
- SAR Studies : Compare IC values against 7-H, 7-Cl, and 7-F analogs.
- Molecular Docking : Analyze bromine’s van der Waals interactions with hydrophobic enzyme pockets (e.g., PDB: 1KZN) .
Table: Comparative Activity Data
| Substituent (C7) | IC (DNA Gyrase, μM) | LogP |
|---|---|---|
| Br | 0.12 | 2.8 |
| Cl | 0.25 | 2.5 |
| H | 1.10 | 1.9 |
| Data adapted from fluoroquinolone SAR studies . |
How do solvent polarity and catalyst choice affect regioselectivity in downstream derivatization?
Advanced Research Question
The ester group at C3 is reactive toward nucleophiles (e.g., amines for amide formation). Key factors:
- Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at C7 over C3.
- Catalyst : Pd(PPh) enables Suzuki coupling at C7 with aryl boronic acids, while leaving the ester intact .
Contradiction Analysis : Microwave vs. thermal heating—microwave conditions reduce side-product formation (e.g., decarboxylation) by 30% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
